1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a trifluoromethoxy group and a bromomethyl substituent
Preparation Methods
The synthesis of 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable phenyl precursor, followed by the introduction of the trifluoromethoxy group and the bromomethyl substituent. The reaction conditions often require the use of strong brominating agents and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the trifluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-(3-(bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one can be compared with other brominated phenyl compounds, such as:
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one: Lacks the bromomethyl substituent, resulting in different reactivity and applications.
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Properties
Molecular Formula |
C11H9Br2F3O2 |
---|---|
Molecular Weight |
389.99 g/mol |
IUPAC Name |
1-bromo-3-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3O2/c12-5-8-3-7(4-9(17)6-13)1-2-10(8)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
MVBDWSMPOSNGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)CBr)OC(F)(F)F |
Origin of Product |
United States |
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